molecular formula C19H19N5O3 B2838836 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide CAS No. 1326899-64-2

2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide

Cat. No.: B2838836
CAS No.: 1326899-64-2
M. Wt: 365.393
InChI Key: ZGTOELKVBVUESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide features a hybrid heterocyclic scaffold with a pyridine-3-carboxamide core linked via a cyclohexyl group to a 1,2,4-oxadiazole ring substituted at position 3 with pyridin-3-yl (Figure 1). Key structural attributes include:

  • Amide linkage between the pyridine and cyclohexyl groups, influencing conformational rigidity.
  • 1,2,4-Oxadiazole moiety, a bioisostere for ester or amide groups, contributing to metabolic stability and binding interactions.

Properties

IUPAC Name

2-oxo-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-16-14(7-5-11-21-16)17(26)23-19(8-2-1-3-9-19)18-22-15(24-27-18)13-6-4-10-20-12-13/h4-7,10-12H,1-3,8-9H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTOELKVBVUESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxadiazole ring can produce a variety of reduced heterocycles .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Key Differences :

  • Substituent on oxadiazole : Ethyl group at position 3 of the oxadiazole instead of pyridin-3-yl.
  • Functional group on pyridine : Chloroacetamide replaces the hydroxy-pyridine-3-carboxamide.
  • Cyclohexyl position : Substituent at position 4 of cyclohexane vs. position 1 in the target compound.

Implications :

  • Chloroacetamide’s electrophilicity could increase reactivity but reduce metabolic stability relative to the hydroxy-carboxamide .

Structural Analog 2: 2-Chloro-N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]acetamide

Key Differences :

  • Backbone structure : A flexible difluoroethyl linker replaces the rigid cyclohexyl group.
  • Oxadiazole absence : Lacks the 1,2,4-oxadiazole ring, removing its conformational constraints and bioisosteric effects.

Implications :

  • Increased conformational flexibility may reduce target selectivity.

Structural Analog 3: 3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea

Key Differences :

  • Pyridine orientation : Pyridin-4-yl substituent on oxadiazole vs. pyridin-3-yl.
  • Urea linkage: Replaces the hydroxy-carboxamide, introducing hydrogen-bond donors/acceptors.
  • Trifluoromethylphenyl group : Adds strong electron-withdrawing effects and lipophilicity.

Implications :

  • Pyridin-4-yl’s altered nitrogen position could disrupt binding to targets requiring pyridin-3-yl coordination.
  • The trifluoromethyl group may enhance metabolic stability but reduce solubility .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Functional Groups
2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide (Target) Pyridin-3-yl, hydroxy, carboxamide 397.41* Hydroxy, amide, oxadiazole
2-Chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide Ethyl, chloroacetamide 271.75 Chloro, amide, oxadiazole
2-Chloro-N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]acetamide Difluoroethyl, pyridin-3-yl 234.63 Chloro, amide, fluorine
3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea Pyridin-4-yl, trifluoromethylphenyl, urea 431.41 Urea, oxadiazole, trifluoromethyl

*Calculated molecular weight based on formula C₁₉H₂₀N₄O₃.

Research Findings and Implications

  • Hydroxy vs. Chloro : The hydroxy group in the target compound likely improves solubility and hydrogen-bonding interactions compared to chloro-substituted analogs, which may prioritize lipophilicity .
  • Oxadiazole vs. Urea : The oxadiazole’s bioisosteric properties in the target compound could enhance metabolic stability over urea-containing analogs, which may degrade more readily in vivo .
  • Pyridine Orientation : Pyridin-3-yl in the target compound may offer superior binding to nicotinic acetylcholine receptors or kinase targets compared to pyridin-4-yl analogs due to spatial alignment .

Biological Activity

The compound 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of a pyridine ring, an oxadiazole moiety, and a cyclohexyl group. This structural diversity is often linked to a broad spectrum of biological activities.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazole , including the compound , exhibit significant anticancer activities. A study highlighted that compounds containing the oxadiazole unit showed inhibition against various cancer cell lines. For instance:

  • IC50 values for several derivatives were evaluated, with some showing potent activity against cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) with IC50 values as low as 0.275 µM , outperforming standard treatments like erlotinib .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer progression and proliferation. For example, it exhibits inhibitory action against Human Deacetylase Sirtuin 2 (HDSirt2), which plays a role in tumor growth regulation .
  • Antioxidant Activity : The hydroxyl group in its structure contributes to antioxidant properties, which may mitigate oxidative stress in cells .

Other Biological Activities

Beyond anticancer effects, compounds similar to This compound have exhibited:

  • Antimicrobial Activity : Several studies report effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may also reduce inflammation through modulation of inflammatory pathways .

Data Table: Comparative Biological Activity

Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerHEPG20.275
AnticancerMCF70.420
Enzyme InhibitionHDSirt2-
AntimicrobialVarious Bacteria-

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The compound demonstrated significant potency compared to traditional chemotherapeutics.
  • Mechanistic Insights : Another research focused on the molecular docking studies of similar compounds against alkaline phosphatase enzymes, revealing strong binding affinities that correlate with their biological activities.

Q & A

How can researchers optimize the synthesis of 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide to improve yield and purity?

Basic Research Focus : Synthesis optimization.
Methodological Answer :
Employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Quantum chemical calculations (e.g., density functional theory, DFT) can predict reactive intermediates and transition states, guiding solvent selection and reducing side reactions . Post-synthesis purification via preparative HPLC or recrystallization in mixed solvents (e.g., ethanol/water) enhances purity, as demonstrated for structurally analogous oxadiazole-carboxamides .

What analytical techniques are most robust for characterizing structural and electronic properties of this compound?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR with deuterated DMSO or CDCl3_3 to resolve signals from the pyridine, oxadiazole, and cyclohexyl moieties. 2D techniques (e.g., HSQC, HMBC) clarify connectivity, as shown for similar dihydropyridine-carboxamides .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via ESI-TOF or MALDI-TOF, critical for validating synthetic intermediates .
  • X-ray crystallography : Resolve stereochemistry of the cyclohexyl group, which influences biological activity .

How can computational methods predict the compound’s reactivity and potential biological targets?

Advanced Research Focus : Computational modeling.
Methodological Answer :

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs, leveraging the pyridine-oxadiazole scaffold’s known interactions with ATP-binding pockets .
  • ADMET prediction : Use tools like SwissADME to assess solubility, metabolic stability, and blood-brain barrier penetration, critical for prioritizing in vivo studies .
  • Reactivity studies : Apply DFT to calculate Fukui indices, identifying nucleophilic/electrophilic sites for functionalization (e.g., introducing halogen substituents to modulate bioactivity) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus : Data reconciliation.
Methodological Answer :

  • Meta-analysis : Aggregate data from multiple assays (e.g., IC50_{50} values across cell lines) using statistical tools (e.g., R or Python’s SciPy) to identify outliers or assay-specific biases .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives from fluorescence-based assays .
  • Proteomics profiling : Use LC-MS/MS to detect off-target effects, addressing discrepancies between in vitro and in vivo efficacy .

How can researchers design experiments to study the compound’s mechanism of action in complex biological systems?

Advanced Research Focus : Mechanistic studies.
Methodological Answer :

  • CRISPR-Cas9 screening : Knock out putative targets (e.g., kinases) in cell lines to assess dependency on the compound’s activity .
  • Metabolomics : Track metabolic flux via 13C^{13}C-glucose labeling and GC-MS to identify pathways perturbed by the compound (e.g., glycolysis or oxidative phosphorylation) .
  • In situ hybridization : Localize the compound in tissues using fluorescent probes, as validated for pyridine-containing analogs .

What experimental approaches address low aqueous solubility of this compound in pharmacological assays?

Basic Research Focus : Formulation challenges.
Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability, as shown for structurally related carboxamides .
  • pH adjustment : Exploit the compound’s ionizable groups (e.g., pyridine’s pKa ~4.5) by buffering solutions to pH 5–6 for stability .

Table 1: Key Physicochemical Properties and Recommended Assay Conditions

PropertyMethod/TechniqueReference
LogP (lipophilicity)Shake-flask method with octanol
pKaPotentiometric titration
Thermal stabilityTGA/DSC under N2_2 atmosphere
Plasma protein bindingEquilibrium dialysis with LC-MS

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Focus : Stability profiling.
Methodological Answer :

  • Forced degradation studies : Expose to heat (40–60°C), UV light, and oxidative stress (H2_2O2_2) to identify degradation products via LC-MS .
  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 with pepsin to assess oral stability, critical for preclinical development .
  • Long-term storage : Monitor purity over 6–12 months at -20°C and 4°C to establish shelf-life, as done for analogous triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.